1-Butoxybut-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56052-72-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-but-2-enoxybutane |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
DVSSQJKZHTWMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butoxybut 2 Ene
Catalytic Addition Reactions
Optimization of Reaction Conditions for Regioselectivity and Stereoselectivity
Ligand Design and Influence on Selectivity
The selectivity in the synthesis of enol ethers, including 1-butoxybut-2-ene, is profoundly influenced by the design of ligands coordinated to the metal catalyst. rsc.org The choice of ligand can dictate the stereochemical outcome of the reaction, favoring the formation of either (E) or (Z) isomers.
Cationic iridium complexes have been demonstrated to be excellent catalysts for the stereoselective isomerization of allyl ethers. For instance, a catalyst prepared by the hydrogenation of [Ir(cod)₂]PF₆ with trialkylphosphines like PPr₃ is highly effective for the stereoselective isomerization of primary allyl silyl (B83357) ethers to (E)-enol ethers and secondary allyl ethers to (Z)-enol ethers. rsc.org The nature of the phosphine (B1218219) ligand is critical; arylphosphine derivatives may show lower efficiency due to steric hindrance. psu.edu
In the context of cobalt-catalyzed isomerization, a neutral PCNHCP Cobalt(I) pincer complex has been shown to efficiently catalyze the selective isomerization of N-allylic compounds, proceeding via a π-allyl mechanism. chemrxiv.org For the oxidative isomerization of allyl ethers to Z-enol ethers, a cobalt(II)(salen) complex has been used, achieving excellent yields and high geometric control (Z/E > 99:1). acs.org The steric properties of the ligand and the substrate can affect the reaction rate; for example, a sterically hindered allyl ether bearing a menthol (B31143) group required a longer reaction time but still yielded the product with exclusive Z-selectivity. acs.org
Palladium-catalyzed reactions also highlight the importance of ligand design. The reaction of 1,3-butadiene (B125203) with n-butanol in the presence of a palladium acetylacetonate (B107027) catalyst and a phosphine ligand such as 1-(diisopropylphosphino)-3-(di-tert-butylphosphino)propane resulted in a mixture of 3-butoxybut-1-ene and this compound. google.com The selectivity towards the desired 1,4-adduct (which can then be isomerized) is dependent on the specific palladium-phosphine complex used. google.comgoogle.com
Interactive Table: Influence of Ligand on Selectivity in Allyl Ether Isomerization
Temperature and Pressure Parameters
Temperature and pressure are critical parameters in the synthesis of this compound, particularly in the addition of alcohols to 1,3-butadiene. The reaction of n-butanol with 1,3-butadiene is typically conducted at elevated temperatures and pressures. For instance, using a Brønsted acid catalyst, the reaction is generally carried out at temperatures ranging from 20 to 150°C, with a preferred range of 70 to 110°C. google.com The pressure is usually maintained between 10 and 100 bar, often selected to ensure that 1,3-butadiene remains in the liquid phase at the reaction temperature. google.com
In a specific example using a proton-catalyzed addition of n-butanol to a butadiene-containing hydrocarbon mixture, the reaction was conducted at 100°C and 43 bar for 10 hours. google.com This resulted in a 46% selectivity for this compound. google.com When a homogeneous transition metal catalyst (palladium acetylacetonate) was used, the reaction proceeded at 80°C and 9 bar for 20 hours, yielding this compound with 34.3% selectivity. google.com
The isomerization of butenes over zeolite catalysts is also temperature-dependent. For example, the isomerization of butenes over Ti-Beta zeolites was performed at 423 K (150°C). mdpi.com The catalyst itself was pretreated at a higher temperature of 623 K (350°C) to remove adsorbed water. mdpi.com
Interactive Table: Temperature and Pressure Conditions for this compound Synthesis
Isomerization Pathways to this compound
The isomerization of allyl ethers to enol ethers represents a fundamental and atom-economical transformation in organic synthesis. chemrxiv.org This pathway is a key strategy for producing this compound from its isomer, 3-butoxybut-1-ene, which is often co-produced in the addition of butanol to butadiene. google.comgoogle.com The double bond migration is typically catalyzed by transition metal complexes or acid catalysts. google.comthieme-connect.com
Allyl Ether Isomerization to Enol Ethers
The conversion of allyl ethers to the more thermodynamically stable enol ethers is a widely studied process. organic-chemistry.org This isomerization can be achieved using various catalytic systems, which allows for the synthesis of geometrically defined (E)- or (Z)-enol ethers. psu.eduacs.org The choice of catalyst is crucial as it can steer the reaction towards the desired stereoisomer. For example, while ruthenium complexes often yield a mixture where the (Z)-enol ether predominates, certain cationic iridium(III) complexes can produce (E)-enol ethers with high stereoselectivity. psu.edu
Mechanisms of Metal-Catalyzed Isomerization
Transition metal-catalyzed isomerization of allyl ethers can proceed through several mechanistic pathways, including the formation of a metal-allyl intermediate or a metal-alkyl intermediate. nih.gov
A common mechanism involves the formation of a metal hydride species which then adds to the double bond of the allyl ether. This is followed by a β-hydride elimination to form the enol ether and regenerate the metal hydride catalyst. Cationic iridium catalysts, for example, are highly effective in this transformation. psu.edursc.org The isomerization of primary allyl ethers with an iridium catalyst generated in situ from [Ir(cod)(PMePh₂)₂]PF₆ proceeds stereoselectively to give trans-propenyl ethers. rsc.org The mechanism is thought to involve two processes: an initial, kinetically controlled selective formation of the (E)-enol ether, followed by a slower, thermodynamically controlled equilibration to a mixture of (E)- and (Z)-isomers. psu.edu
Ruthenium complexes are also widely used. google.com For instance, [RuClH(CO)(PPh₃)₃] has been employed for the solvent-free isomerization of perfluoroalkyl allyl ethers. psu.edu The mechanism for cobalt-catalyzed isomerization can involve a π-allyl intermediate, as seen with a neutral PCNHCP Cobalt(I) pincer complex. chemrxiv.org In other cases, such as the oxidative isomerization using a cobalt(II)(salen) complex, the mechanism proceeds through carbon radicals and carbocation species as key intermediates. acs.org
Photochemical Isomerization Strategies
Photochemical methods offer an alternative pathway for the isomerization of allyl ethers. Irradiation can be used to promote the transformation, sometimes in conjunction with a catalyst. Photolysis of O-allyl thiocarbamates, for example, leads to S-allyl thiocarbamates through a concerted 1,3-allyl migration. rsc.org While this is not a direct conversion to an enol ether, it demonstrates the principle of using light to induce allylic rearrangement.
More directly relevant, the catalytic activity of some metal complexes in isomerization reactions can be enhanced by UV irradiation. In the solvent-free isomerization of perfluoroalkyl allyl ethers catalyzed by [RuClH(CO)(PPh₃)₃], UV irradiation led to a significant improvement in conversion compared to reactions run in the dark or under sunlight. psu.edu Another photochemical strategy involves the isomerization of cis-cyclooctene (CCO) ethers to their trans-cyclooctene (B1233481) (TCO) counterparts, which is a key step in synthesizing certain bioorthogonal reagents. universiteitleiden.nl
Role of Brønsted Acid Catalysts in Isomerization
Brønsted acids are effective catalysts for the isomerization of butenes and related compounds. mdpi.com In the context of allyl ether chemistry, they play a crucial role in the hydrolysis of the resulting enol ether to an aldehyde, but they can also participate in the isomerization step itself. thieme-connect.comorganic-chemistry.org
A combination of a nickel-hydride precatalyst and a Brønsted acid can be used for the deallylation of O-allyl groups. thieme-connect.com This process involves a nickel-catalyzed double-bond migration from the allyl ether to the enol ether, which is then hydrolyzed by the Brønsted acid. thieme-connect.com Similarly, a cooperative catalysis system involving an iridium(III) complex and a Brønsted acid has been developed. nih.gov In this system, the iridium catalyst performs the isomerization of an allyl ether to an enol ether, which is then protonated by the Brønsted acid to form an oxocarbenium ion for subsequent reactions. nih.gov The Brønsted acid was found to accelerate the isomerization step, suggesting a synergistic effect. nih.gov
In industrial processes for producing n-butyraldehyde, the isomerization of the 1,2-adduct (3-butoxybut-1-ene) to the 1,4-adduct (this compound) is a key step that can be followed by hydrolysis using Brønsted acid catalysts like mineral acids or heterogeneous catalysts such as ion exchangers or zeolites. google.comgoogle.com The strength and distribution of Brønsted acid sites on catalysts like zeolites are critical for their catalytic activity in butene isomerization. mdpi.commdpi.com
Alternative Synthetic Routes
Olefin Metathesis Approaches
Olefin metathesis is a versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. acs.orgscience.gov The cross-metathesis (CM) reaction, in particular, offers a direct pathway to this compound by combining two different olefinic substrates. A plausible and direct route involves the cross-metathesis of butyl vinyl ether with 2-butene (B3427860). This reaction would lead to the formation of this compound and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion.
While the direct cross-metathesis of butyl vinyl ether and 2-butene is not extensively detailed in the literature, analogous transformations provide strong evidence for its feasibility. For instance, Z-selective cross-metathesis of terminal enol ethers, such as n-butyl vinyl ether, with terminal alkenes like allylbenzene (B44316) has been successfully achieved with high Z-selectivity using molybdenum-based catalysts. sci-hub.seharvard.edu Furthermore, ruthenium catalysts have been effectively used in the cross-metathesis of various olefins with internal alkenes, such as cis-2-butene-1,4-diol. beilstein-archives.org
The choice of catalyst is crucial for both the efficiency and stereoselectivity of the reaction. Molybdenum-based catalysts are often preferred for achieving high Z-selectivity in the cross-metathesis of enol ethers. sci-hub.se On the other hand, second-generation Grubbs-type ruthenium catalysts are known for their high activity and functional group tolerance in a wide range of metathesis reactions. beilstein-archives.org
Table 1: Representative Catalysts and Conditions for Analogous Olefin Metathesis Reactions
| Catalyst | Reactants | Product | Selectivity | Yield (%) | Reference |
| Molybdenum Complex (Mo-1e) | n-Butyl vinyl ether, Allylbenzene | (Z)-1-Butoxy-4-phenylbut-1-ene | 98% Z | 73 | sci-hub.se |
| Ruthenium Complex (Ru-4a) | Various olefins, cis-2-Butene-1,4-diol | Cross-metathesis products | High Z-selectivity | - | sci-hub.se |
| Grubbs II Catalyst | Terminal alkynes, Ethyl vinyl ether | Dienyl ether | - | up to 98 | beilstein-journals.org |
The stereochemical outcome of the reaction, affording either the (E)- or (Z)-isomer of this compound, would be highly dependent on the catalyst system employed. Molybdenum-based catalysts would be expected to favor the formation of the (Z)-isomer, while standard ruthenium catalysts might produce a mixture of stereoisomers or favor the more thermodynamically stable (E)-isomer. science.govsci-hub.se
Tandem Reactions and Cascade Sequences
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules from simple starting materials. nih.govacs.org A hypothetical tandem reaction for the synthesis of this compound could involve the hydroalkoxylation of a C4 alkyne followed by isomerization.
A plausible sequence could start with the transition metal-catalyzed addition of butanol to an alkyne such as 1-butyne (B89482) or 2-butyne. This hydroalkoxylation step would form an intermediate enol ether. Subsequent in-situ isomerization of the double bond to the more stable internal position would yield the desired this compound.
The literature provides several examples of analogous tandem processes. For instance, ruthenium(II) complexes are known to catalyze the isomerization of allyl ethers to vinyl ethers, which can then undergo further reactions like the Claisen rearrangement. pitt.eduacs.org Gold(I) and other transition metal catalysts have been extensively used for the hydroalkoxylation of alkynes. beilstein-journals.orgrsc.org A tandem process combining these catalytic activities could be envisioned. For example, a gold-catalyzed hydroalkoxylation of 1-butyne with butanol would initially form 1-butoxybut-1-ene (B3056900), which could then be isomerized to this compound using a suitable catalyst in the same pot.
Palladium catalysts are also known to effect the alkoxylation of alkenes and could potentially be employed in a tandem sequence. oup.com A tandem hydroalkoxylation-isomerization of alkynes with alcohols catalyzed by transition metals presents a viable, though not yet specifically reported, route to this compound. scispace.comacs.org
Table 2: Examples of Analogous Tandem Reactions for Unsaturated Ether Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Ruthenium(II) Complex | Isomerization-Claisen Rearrangement | Diallyl ethers | γ,δ-Unsaturated aldehydes/ketones | pitt.eduacs.org |
| Gold(I)/Silver(I) | Hydroalkoxylation-Claisen Rearrangement | Allyl alcohols, Alkynes | γ,δ-Unsaturated ketones | rsc.org |
| Ruthenium Complex | Redox Isomerization-Conjugate Addition | Propargyl alcohols | Cyclic ethers | nih.gov |
| Palladium(II) Acetate | Alkoxylation | Alkenes, Alcohols | Ethers | oup.com |
The development of a specific tandem or cascade reaction for this compound would require careful selection of the catalyst or catalyst system to promote both the initial C-O bond formation and the subsequent isomerization step with high efficiency and selectivity.
Chemical Reactivity and Transformation Pathways of 1 Butoxybut 2 Ene
Reactions Involving the Alkene Moiety
The alkene functional group in 1-Butoxybut-2-ene is the primary site of chemical reactivity. The π-electrons of the double bond are readily available to react with electrophiles, and the molecule can participate in concerted pericyclic reactions. The ether oxygen atom, being electron-donating, influences the electron density and reactivity of the double bond.
Electrophilic Addition Reactions
Alkenes are characterized by their ability to undergo electrophilic addition reactions, where the π bond is broken to form two new σ bonds. sigmaaldrich.com For an unsymmetrical alkene like this compound, the regiochemistry and stereochemistry of these additions are key considerations. The general mechanism involves an initial attack by an electrophile on the electron-rich double bond to form a carbocation intermediate, which is then attacked by a nucleophile. msu.edu
The regioselectivity of electrophilic addition is determined by the stability of the intermediate carbocation formed. This is famously described by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. libretexts.orgmsu.edu
In the case of this compound, the addition of an electrophile (E⁺) can occur at either C-2 or C-3.
Path A: Attack at C-2 generates a carbocation at C-3.
Path B: Attack at C-3 generates a carbocation at C-2.
The stability of these carbocations is influenced by both hyperconjugation and the electronic effect of the neighboring butoxy group. A carbocation at C-3 (Path A) is adjacent to the butoxy group. The lone pairs on the ether oxygen can stabilize this positive charge through resonance, forming a more stable oxonium ion intermediate. This resonance stabilization is a powerful directing effect. Therefore, the addition of an electrophile is predicted to occur preferentially at the C-2 position to generate the resonance-stabilized C-3 carbocation. The subsequent attack by a nucleophile (Nu⁻) would then primarily occur at C-3.
This directing effect can sometimes lead to products that differ from what standard Markovnikov predictions for simple alkyl-substituted alkenes might suggest, a phenomenon known as an "anti-Markovnikov" addition pattern in specific contexts. libretexts.org
Table 1: Predicted Regiochemical Outcome of Electrophilic Addition to this compound
| Reactant (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | 3-Bromo-1-butoxybutane |
| H₂O (H⁺ cat.) | H⁺ | H₂O | 1-Butoxybutan-3-ol |
This table presents predicted outcomes based on carbocation stability principles. Actual product distribution may vary with reaction conditions.
When electrophilic addition to the double bond of this compound results in the formation of new stereocenters, the stereochemical outcome must be considered. The initial attack of the electrophile on the planar sp²-hybridized carbons of the alkene can occur from either face. libretexts.org
If the reaction proceeds through a planar carbocation intermediate, the subsequent attack by the nucleophile can also occur from either face, typically resulting in a mixture of syn- and anti-addition products. This leads to the formation of a racemic mixture if a new chiral center is created from an achiral starting material. libretexts.org
However, certain electrophiles, such as halogens (Br₂ or Cl₂), can form a cyclic halonium ion intermediate. The subsequent nucleophilic attack occurs via an Sₙ2-like mechanism from the face opposite to the bulky bridged ion, resulting in a specific anti-addition stereochemistry. mnstate.edu
Table 2: General Stereochemical Pathways in Electrophilic Addition
| Intermediate Type | Addition Stereochemistry | Expected Product(s) from (E)-1-Butoxybut-2-ene |
| Planar Carbocation (e.g., from HBr) | Mixture of syn and anti | Mixture of diastereomers |
| Bridged Halonium Ion (e.g., from Br₂) | Strictly anti | Specific diastereomer(s) |
Pericyclic Reactions
Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. msu.edu They are often characterized by high stereospecificity and are governed by the rules of orbital symmetry. libretexts.org this compound, with its combination of a π-system and allylic hydrogens, can participate in several types of pericyclic reactions.
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction involves the transfer of the allylic hydrogen to the enophile, formation of a new σ-bond, and a shift of the ene's double bond. organic-chemistry.org this compound possesses allylic hydrogens at both the C-1 and C-4 positions, making it a suitable ene component.
These reactions typically require elevated temperatures or Lewis acid catalysis to proceed efficiently. organic-chemistry.orginflibnet.ac.in The reaction of an allylic ether with a suitable enophile, such as an activated carbonyl or azo compound, can be used to form new carbon-carbon or carbon-heteroatom bonds. tandfonline.comacs.org
Table 3: Representative Ene Reaction of this compound
| Ene Component | Enophile | Conditions | Illustrative Product Structure |
| This compound | Diethyl azodicarboxylate | Heat or Lewis Acid | Adduct from hydrogen transfer from C-1 or C-4 |
This table illustrates a potential ene reaction pathway. The regioselectivity would depend on the steric and electronic nature of the enophile and the specific reaction conditions.
Cycloaddition reactions involve two unsaturated molecules combining to form a cyclic adduct. libretexts.org The most well-known is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile. wikipedia.orgorganic-chemistry.org
In this context, this compound would act as the 2π-electron component (the dienophile). The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. The butoxy group on this compound is electron-donating, which generally deactivates the alkene towards a standard Diels-Alder reaction with an electron-rich diene. However, it could potentially participate in an "inverse-electron-demand" Diels-Alder reaction if paired with a very electron-poor diene. organic-chemistry.org The reaction proceeds in a concerted fashion, and the stereochemistry of the dienophile is retained in the product. wikipedia.org
Table 4: Hypothetical [4+2] Cycloaddition with this compound as the Dienophile
| Diene (4π component) | Dienophile (2π component) | Reaction Type | Expected Product |
| Electron-poor diene (e.g., tetrazine) | This compound | Inverse-Electron-Demand Diels-Alder | Substituted dihydropyridazine (B8628806) derivative (after N₂ extrusion) |
This table shows a hypothetical reaction. The feasibility and yield would be highly dependent on the specific diene and reaction conditions.
Hydrogenation and Reduction Chemistry
The hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond, converting the unsaturated alkene moiety into a saturated alkane. This reaction, a form of catalytic hydrogenation, reduces the but-2-enyl group to a butyl group, yielding 1-butoxybutane as the final product. wikipedia.orgausetute.com.au The process requires a metal catalyst to lower the activation energy. ausetute.com.au
Commonly employed catalysts for this type of transformation are transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni). wikipedia.orgausetute.com.au The reaction is typically carried out by exposing a solution of the alkene to hydrogen gas under pressure in the presence of the catalyst. melscience.com The addition of hydrogen atoms occurs with syn-stereochemistry, where both atoms add to the same face of the double bond. For an acyclic and non-chiral starting material like this compound, this particular stereochemistry does not result in isomeric products.
In industrial contexts, the hydrogenation of butoxybutene isomers is a step in processes for producing valuable chemicals. For instance, a mixture containing this compound and its isomer 3-butoxybut-1-ene can be hydrogenated as part of a multi-stage process to ultimately produce n-butanol. google.comgoogle.com
Table 1: Catalytic Hydrogenation of this compound
| Reactants | Catalyst | Conditions | Product |
|---|
Epoxidation and Dihydroxylation Studies
The carbon-carbon double bond in this compound is susceptible to oxidation reactions, notably epoxidation and dihydroxylation.
Epoxidation is the conversion of the alkene to an epoxide (a three-membered ring containing oxygen), in this case, 2-butoxy-3-methyloxirane. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. saskoer.cawikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the epoxide product. wikipedia.org If the starting material is cis-1-butoxybut-2-ene, the resulting epoxide will be the cis-isomer, while the trans-alkene will yield the trans-epoxide. saskoer.cawikipedia.org
Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol, specifically 1-butoxybutane-2,3-diol. This transformation can proceed through two different stereochemical pathways:
Syn-dihydroxylation: This pathway adds both hydroxyl groups to the same face of the double bond. It is typically accomplished using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute, and basic potassium permanganate (B83412) (KMnO₄). wikipedia.orgechemi.comlibretexts.org
Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process that begins with the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide intermediate with water. libretexts.orgvaia.com The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the ether bond, resulting in the anti-addition of the two hydroxyl groups.
The choice of reagents allows for controlled synthesis of specific stereoisomers of the resulting diol. echemi.comvaia.com
Table 2: Epoxidation and Dihydroxylation of this compound
| Reaction | Reagents | Intermediate/Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | Peroxyacids (e.g., m-CPBA) | 2-Butoxy-3-methyloxirane | Stereospecific (trans → trans, cis → cis) wikipedia.org |
| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO2. H₂O | 1-Butoxybutane-2,3-diol | Syn-addition libretexts.org |
Polymerization Reactions
The polymerization of this compound is not a readily observed reaction. Its structural analog, but-2-ene, does not typically polymerize under standard conditions due to steric hindrance around the disubstituted double bond, which interferes with the approach of the monomer to the growing polymer chain. quora.com The presence of the butoxy group on an adjacent carbon atom would likely increase this steric hindrance, making direct polymerization even more challenging.
However, polybutene, a commercially significant polymer, is produced from mixtures of butene isomers, including 1-butene (B85601) and 2-butene (B3427860). wikipedia.org In some catalytic systems, 2-butene can be isomerized to the less sterically hindered 1-butene, which is then polymerized. quora.com A similar hypothetical pathway for this compound could involve catalytic isomerization to 1-butoxybut-1-ene (B3056900), followed by polymerization.
The polymerization of 1-butene itself, using specific single-site catalysts like metallocenes, has been studied extensively to produce materials like isotactic poly(1-butene) (iPB), a thermoplastic with desirable mechanical properties. frontiersin.org Achieving polymerization of a substituted butene like this compound would likely require specialized catalytic systems designed to overcome the significant steric and electronic hurdles.
Reactions Involving the Ether Linkage
Rearrangement Reactions
A rearrangement reaction involves the migration of an atom or group within a molecule. accessscience.com For this compound, the most relevant potential rearrangements are isomerizations of the double bond. In the presence of certain catalysts, this compound can exist in equilibrium with its isomer, 3-butoxybut-1-ene. google.comgoogle.com This type of isomerization, which shifts the position of the double bond, is a form of molecular rearrangement.
Additionally, under conditions that generate a carbocation, such as in the Sₙ1-type ether cleavage or certain addition reactions, rearrangements can occur. masterorganicchemistry.com For example, if a carbocation is formed at the C-3 position of the butenyl chain, a hydride shift could potentially occur to form a more stable carbocation before the final product is formed. Such rearrangements are common in carbocation chemistry and serve to reach a lower energy state. wiley-vch.demvpsvktcollege.ac.in
Advanced Oxidation Mechanisms and Chemical Degradation Studies
Beyond the controlled epoxidation and dihydroxylation reactions, this compound can undergo more aggressive oxidation that leads to degradation of the molecule. A primary example is ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a workup step. This reaction cleaves the carbon-carbon double bond entirely. doubtnut.com
For this compound, ozonolysis would break the bond between C-2 and C-3 of the butene chain. This cleavage would result in the formation of two smaller carbonyl compounds:
Acetaldehyde (B116499) (from the C-1 and C-2 fragment)
2-Butoxyethanal (from the C-3, C-4, and butoxy group fragment)
Stronger oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄), would also cleave the double bond. However, these conditions are aggressive enough to further oxidize the resulting aldehyde fragments to carboxylic acids. In this case, acetaldehyde would be oxidized to acetic acid, and 2-butoxyethanal would be oxidized to 2-butoxyacetic acid.
Chemical degradation can also occur through atmospheric processes. As a volatile organic compound (VOC), this compound in the atmosphere would likely be degraded via reaction with hydroxyl radicals (•OH), which would attack the electron-rich double bond, initiating a cascade of oxidation reactions.
Table 4: Products of Oxidative Cleavage of this compound
| Oxidation Method | Reagents | Cleavage Products |
|---|---|---|
| Ozonolysis (Reductive Workup) | 1. O₃2. Zn/H₂O or (CH₃)₂S | Acetaldehyde and 2-Butoxyethanal |
Radical-Mediated Transformations
Free radical reactions involving this compound are initiated by the formation of a radical species, which can then add across the double bond. masterorganicchemistry.comlibretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate. acs.orgsemanticscholar.org In the case of this compound, a radical (X•) will add to the double bond, likely at the less substituted carbon, to form a more stable secondary radical. This intermediate can then participate in further reactions, such as abstracting an atom from another molecule to form a saturated product. acs.org
Radical cyclizations are also a possibility if an aryl halide is present in the molecule, as seen in reactions with other crotyl ethers. chemrxiv.org These reactions can be catalyzed by various reagents, including those that are light-activated. chemrxiv.org
While specific experimental data for radical additions to this compound is limited, the general principles of radical chemistry allow for the prediction of its behavior based on similar unsaturated compounds. The presence of an ether oxygen can also influence the reaction by activating or directing the radical attack.
Table 1: Predicted Products of Radical Addition to this compound
| Reactant (Radical Source) | Predicted Major Product | Reaction Type |
| HBr (with peroxides) | 2-Bromo-1-butoxybutane | Anti-Markovnikov Addition semanticscholar.org |
| Thiol (R-SH) | 2-(Alkylthio)-1-butoxybutane | Thiol-ene reaction |
| Polyhalogenated methane (B114726) (e.g., CCl4) | 2-Chloro-3-(trichloromethyl)-1-butoxybutane | Addition of polyhalogenated alkanes |
Oxidative Cleavage Pathways
The carbon-carbon double bond in this compound is susceptible to cleavage by strong oxidizing agents. masterorganicchemistry.comchemistrysteps.com This process breaks the molecule into smaller carbonyl-containing compounds. masterorganicchemistry.comchemistrysteps.com The exact products depend on the oxidizing agent used and the subsequent workup conditions. organic-chemistry.org
Ozonolysis:
Ozonolysis is a common method for cleaving alkenes. wikipedia.orglibretexts.org In this reaction, ozone (O₃) reacts with the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The ozonide is then typically cleaved under reductive or oxidative conditions. vedantu.com
Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as zinc dust and water or dimethyl sulfide (B99878) (DMS), will yield aldehydes. vedantu.comresearchgate.net For this compound, this would result in the formation of acetaldehyde and 2-butoxyacetaldehyde. researchgate.net
Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed will be further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the products would be acetic acid and 2-butoxyacetic acid. kaust.edu.sa
Permanganate Oxidation:
Potassium permanganate (KMnO₄) is another powerful oxidizing agent that can cleave the double bond of alkenes. ualberta.capearson.com Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond of this compound. ualberta.catardigrade.indoubtnut.comtardigrade.in Similar to ozonolysis with oxidative workup, this reaction typically yields carboxylic acids. Therefore, the expected products from the vigorous oxidation of this compound with KMnO₄ are acetic acid and 2-butoxyacetic acid. tardigrade.intardigrade.in
Table 2: Predicted Products of Oxidative Cleavage of this compound
| Oxidizing Agent/Workup | Predicted Products |
| 1. O₃, 2. Zn/H₂O (Reductive) | Acetaldehyde and 2-Butoxyacetaldehyde researchgate.net |
| 1. O₃, 2. H₂O₂ (Oxidative) | Acetic acid and 2-Butoxyacetic acid masterorganicchemistry.comkaust.edu.sa |
| Hot, acidic/basic KMnO₄ | Acetic acid and 2-Butoxyacetic acid tardigrade.intardigrade.in |
Formation of Intermediates in Combustion-Relevant Environments
In high-temperature environments such as combustion, this compound will undergo complex reactions, including pyrolysis (thermal decomposition) and oxidation, to form a variety of smaller, often reactive, intermediates. researchgate.netmdpi.com The study of these intermediates is crucial for understanding combustion efficiency and pollutant formation. mdpi.comescholarship.org
The initial steps in the combustion of ethers typically involve the abstraction of a hydrogen atom to form a radical, followed by decomposition or reaction with oxygen. researchgate.netcdnsciencepub.com For unsaturated ethers like this compound, reactions can also be initiated by addition to the double bond. researchgate.net
Drawing parallels from studies on other ethers, such as di-n-butyl ether and diethyl ether, the combustion of this compound is expected to produce a range of intermediates. semanticscholar.orgresearchgate.net These can include smaller alkenes, aldehydes, ketones, and cyclic ethers. uni-due.de The presence of the double bond in this compound can lead to the formation of resonance-stabilized radicals, influencing the subsequent reaction pathways and the types of intermediates formed. researchgate.net
Pyrolysis studies of similar compounds suggest that thermal decomposition can lead to the formation of aldehydes, ketones, and smaller hydrocarbons. researchgate.netresearchgate.net For instance, the pyrolysis of some ethers is known to produce aldehydes and a corresponding hydrocarbon. researchgate.net
Table 3: Plausible Intermediates in the Combustion of this compound
| Chemical Species | Formula |
| Acetaldehyde | CH₃CHO |
| Butanal | C₄H₈O |
| Butene | C₄H₈ |
| Butoxy radical | C₄H₉O• |
| Crotyl radical | C₄H₇• |
| Formaldehyde | CH₂O |
| Various smaller alkanes and alkenes | - |
Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of 1-butoxybut-2-ene. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships.
Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following discussion outlines the expected spectral features based on the known chemical shifts of similar structural motifs, such as but-1-ene, but-2-ene, and various ethers. docbrown.infodocbrown.infodocbrown.infonetlify.app The expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predicted values are derived from standard chemical shift ranges for the functional groups present in the molecule. oregonstate.edu
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (Butoxy) | 0.9 - 1.0 | Triplet |
| CH₂ (Butoxy) | 1.3 - 1.7 | Multiplet |
| O-CH₂ (Butoxy) | 3.4 - 3.5 | Triplet |
| CH₂ (Butenyl) | 3.9 - 4.1 | Doublet |
| =CH-CH= | 5.5 - 5.8 | Multiplet |
| CH₃ (Butenyl) | 1.6 - 1.8 | Doublet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₃ (Butoxy) | 13 - 15 |
| C H₂ (Butoxy) | 19 - 22 |
| C H₂ (Butoxy) | 31 - 33 |
| O-C H₂ (Butoxy) | 69 - 72 |
| C H₂ (Butenyl) | 70 - 73 |
| =C H-CH= | 125 - 135 |
| C H₃ (Butenyl) | 17 - 19 |
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To move beyond simple spectral prediction and achieve full structural assignment, a combination of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal proton-proton couplings (²J, ³J, and sometimes ⁴J) within the molecule. emerypharma.comceitec.cz For this compound, cross-peaks would be expected between the protons of the butoxy group, confirming their connectivity. Crucially, COSY would also show correlations between the olefinic protons and the adjacent allylic protons of the butenyl group, helping to establish the structure of the unsaturated portion of the molecule. researchgate.netlibretexts.org
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. hmdb.cawikipedia.org Each cross-peak in an HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon resonances based on the more readily assigned proton spectrum. For instance, the protons in the O-CH₂ group of the butoxy chain would show a correlation to the carbon signal in the 69-72 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). researchgate.net HMBC is critical for piecing together the molecular skeleton. For this compound, key correlations would include those between the protons of the O-CH₂ (butoxy) group and the C-1 carbon of the butenyl group, as well as between the olefinic protons and the carbons of the butoxy group, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netcolumbia.eduwikipedia.org This is particularly useful for determining the stereochemistry (E/Z) of the double bond. For the E-isomer of this compound, a NOE would be expected between the C1 allylic protons and the C4 methyl protons, whereas in the Z-isomer, a NOE would be anticipated between the C1 allylic protons and the C3 olefinic proton. libretexts.orgnanalysis.com
Dynamic NMR for Conformational Analysis and Interconversion Kinetics
The flexible nature of the butyl chain and the C-O-C bond in this compound suggests the presence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational interconversion. modgraph.co.uk By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with bond rotations. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govmasterorganicchemistry.com These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. libretexts.orgresearchgate.net
For this compound, IR and Raman spectroscopy would be used to identify key functional groups and could be employed to monitor reactions such as its formation or subsequent transformations.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C-H (sp²) | Stretching | 3000 - 3100 | 3000 - 3100 |
| C=C | Stretching | 1650 - 1680 (weak) | 1650 - 1680 (strong) |
| C-O-C | Asymmetric Stretching | 1070 - 1150 (strong) | Weak |
| =C-H | Bending (out-of-plane) | 960 - 980 (for E-isomer) | Weak |
The C=C stretching vibration is typically weak in the IR spectrum of symmetrically substituted alkenes but gives a strong signal in the Raman spectrum. epfl.ch The strong C-O-C stretching band in the IR spectrum is a clear indicator of the ether functionality. The out-of-plane =C-H bending vibration is diagnostic for the stereochemistry of the double bond, with a strong band around 960-980 cm⁻¹ being characteristic of an E (trans) configuration.
In the context of reaction monitoring, for instance in the synthesis of this compound via a Williamson ether synthesis or an acid-catalyzed etherification, IR spectroscopy could be used to follow the disappearance of the O-H stretching band (around 3200-3600 cm⁻¹) of the alcohol precursor and the appearance of the characteristic C-O-C stretching band of the ether product. masterorganicchemistry.comacs.orgmdpi.com
Mass Spectrometry for Reaction Product Identification and Pathway Mapping (beyond simple identification)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used not only for the determination of molecular weight but also for elucidating molecular structure and mapping reaction pathways.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₁₆O), the expected exact mass is 128.1201 Da. nih.gov HRMS is crucial for confirming the identity of reaction products and intermediates, distinguishing between compounds with the same nominal mass but different elemental formulas. For example, in a reaction mixture, HRMS could differentiate this compound from an isomeric C₉H₂₀ hydrocarbon (nominal mass 128).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.
For this compound, the fragmentation in an MS/MS experiment would likely proceed through several characteristic pathways for unsaturated ethers. The most common fragmentation pathways would involve:
α-cleavage at the ether oxygen, leading to the formation of a butoxy radical and a C₄H₇⁺ cation (m/z 55), or a butyl cation (m/z 57) and a C₄H₇O radical.
Cleavage of the C-O bond , resulting in a C₄H₉⁺ ion (m/z 57) from the butyl group or a C₄H₇⁺ ion (m/z 55) from the butenyl group.
McLafferty-type rearrangements if the stereochemistry and conformation allow, although this is less common for simple ethers.
By analyzing the fragmentation patterns of different isomers, it is often possible to distinguish between them. For instance, the fragmentation of 1-butoxybut-1-ene (B3056900) would likely show different relative abundances of fragment ions compared to this compound due to the different stability of the initially formed radical cations and subsequent fragment ions. In mechanistic studies, MS/MS can be used to identify and structurally characterize intermediates and byproducts in a reaction mixture, providing valuable clues about the underlying reaction pathways. mdpi.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Ratio Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. etamu.edu The methodology couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. etamu.edu In the context of this compound, GC-MS serves as a critical tool for analyzing reaction products, determining purity, and, crucially, for differentiating and quantifying its geometric isomers.
The process begins in the gas chromatograph, where a liquid sample containing this compound is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. etamu.edu The separation of components is based on their differential partitioning between the mobile and stationary phases. etamu.edu Factors such as boiling point and polarity influence the retention time—the time it takes for a compound to travel through the column. etamu.edu Due to subtle differences in their physical properties, the (E)- and (Z)-isomers of this compound can be separated on an appropriate GC column, resulting in distinct peaks on the chromatogram. chromforum.org
Following separation in the GC, the isolated molecules enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which involves bombarding the molecules with high-energy electrons. etamu.edu This process forms a positively charged molecular ion ([M]⁺) and a variety of smaller, charged fragments. docbrown.info The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for structural elucidation and confirmation of the compound's identity, often by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.idchromatographyonline.com
For this compound (C₈H₁₆O), the molecular ion peak would be observed at an m/z of approximately 128, corresponding to its molecular weight. nih.gov While the mass spectra of the (E)- and (Z)-isomers are expected to be very similar or identical because they have the same mass and similar fragmentation pathways, their separation by GC is key. docbrown.info The GC provides the retention time for each isomer, and the MS provides the mass spectrum to confirm that both peaks correspond to this compound.
The primary research application of GC-MS in the study of this compound is the determination of the E/Z isomer ratio in a sample. The area under each isomer's peak in the gas chromatogram is proportional to its concentration in the mixture. innovatechlabs.com By integrating the peak areas for the (E)- and (Z)-isomers, their relative ratio can be accurately calculated. This is vital in mechanistic studies of alkene synthesis, where the stereoselectivity of a reaction is a key outcome.
Interactive Table 1: Illustrative GC Chromatographic Data for Isomers of this compound
This table presents hypothetical, yet typical, gas chromatography data for the separation of (Z)- and (E)-1-butoxybut-2-ene. The difference in retention times allows for their individual quantification.
| Isomer | Retention Time (minutes) | Relative Peak Area (%) |
| (Z)-1-Butoxybut-2-ene | 12.45 | 35.7 |
| (E)-1-Butoxybut-2-ene | 12.82 | 64.3 |
Interactive Table 2: Representative Mass Spectrometry Fragmentation Data for this compound
The following table details the expected major ion fragments for this compound upon analysis by mass spectrometry. The fragmentation pattern is used to confirm the structure of the compound eluting from the GC column.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Fragment Structure | Notes |
| 128 | [C₈H₁₆O]⁺ | [CH₃CH₂CH₂CH₂OCH₂CH=CHCH₃]⁺ | Molecular Ion ([M]⁺) |
| 71 | [C₄H₇O]⁺ | [CH₂CH=CHCH₂O]⁺ | Loss of a butyl radical (•C₄H₉) |
| 57 | [C₄H₉]⁺ | [CH₃CH₂CH₂CH₂]⁺ | Butyl cation, from cleavage of the C-O bond |
| 55 | [C₄H₇]⁺ | [CH₂CH=CHCH₂]⁺ | Crotyl cation, from cleavage of the ether bond |
| 41 | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | Allyl cation, a common fragment in unsaturated systems docbrown.info |
By combining the separation power of gas chromatography with the identification capabilities of mass spectrometry, GC-MS provides a comprehensive analytical solution for the detailed characterization of this compound mixtures and the precise determination of their isomeric composition.
Computational and Theoretical Chemistry Studies of 1 Butoxybut 2 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure of a molecule. scienceopen.com These calculations can provide insights into molecular geometry, charge distribution, and energy levels, which are crucial for predicting chemical reactivity. scienceopen.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key concept in predicting chemical reactivity and selectivity. nih.govlibretexts.orglibretexts.orgwikipedia.orgmsu.eduimist.ma The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack. libretexts.orgimist.ma Analysis of the HOMO-LUMO gap can also provide insights into a molecule's kinetic stability. scirp.org While FMO analysis is a standard tool in computational chemistry, specific data or analysis performed on 1-Butoxybut-2-ene were not found in the search results.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are visualizations that show the distribution of electrical charge on the surface of a molecule. schrodinger.comlibretexts.orglibretexts.orgreadthedocs.io These maps are valuable for understanding molecular polarity and predicting how a molecule might interact with charged species or polar environments. libretexts.orglibretexts.org Regions of negative electrostatic potential typically indicate areas where a molecule is susceptible to electrophilic attack, while positive regions may be prone to nucleophilic interaction. libretexts.org Despite the general utility of ESP mapping, specific results for this compound were not available in the search findings.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are extensively used to model chemical reactions, identify transition states, and determine reaction pathways. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Transition state analysis is critical for understanding the energy barrier of a reaction and thus predicting its rate. nih.gov
Energetic Profiles of Key Transformations
Calculating the energetic profile of a reaction involves determining the relative energies of reactants, intermediates, transition states, and products. This provides a detailed picture of the energy changes that occur throughout a reaction pathway. nih.govchemrxiv.org Such profiles are essential for evaluating the feasibility and kinetics of different transformations. Specific computational data on the energetic profiles of reactions involving this compound were not found in the search results.
Stereoselectivity Prediction from Computational Models
Computational models can be employed to predict the stereochemical outcome of chemical reactions by evaluating the energies of transition states leading to different stereoisomers. core.ac.ukrsc.orgwikipedia.org By comparing the energy barriers for competing stereochemical pathways, computational chemistry can help explain observed selectivity or predict the likely major stereoisomer product. rsc.orgwikipedia.org No specific computational studies predicting the stereoselectivity of reactions involving this compound were identified in the search results.
Spectroscopic Property Prediction from First Principles
Predicting spectroscopic properties from first principles involves calculating the interaction of a molecule with electromagnetic radiation based on its electronic structure and nuclear arrangement. Different computational techniques are employed depending on the type of spectroscopy being simulated.
Vibrational Spectroscopy (IR and Raman)
Ab initio and Density Functional Theory (DFT) methods are commonly used to predict Infrared (IR) and Raman spectra. faccts.deresearchgate.net These calculations typically involve optimizing the molecular geometry to find stable structures and then computing the vibrational frequencies and intensities. faccts.de The vibrational frequencies correspond to the positions of peaks in the IR and Raman spectra, while the intensities relate to how strongly each vibration interacts with IR or Raman radiation. faccts.de
The process usually involves calculating the Hessian matrix (matrix of second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry. faccts.de Diagonalizing the mass-weighted Hessian yields the normal modes of vibration and their corresponding harmonic frequencies. faccts.de IR intensities are calculated from the change in dipole moment during a vibration, while Raman activities are calculated from the change in polarizability. faccts.de
Commonly used DFT functionals for vibrational spectroscopy predictions include B3LYP, and basis sets such as 6-31G(d) or 6-311++G(d,p) are frequently employed. scirp.orgscifiniti.commdpi.com More advanced methods and larger basis sets can improve accuracy but at a higher computational cost. encyclopedia.pub Scaling factors are often applied to calculated harmonic frequencies to better match experimental values, accounting for anharmonic effects and limitations of the theoretical method. faccts.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, particularly DFT, are widely used to predict NMR chemical shifts. frontiersin.orgnih.govnmrdb.org The prediction of NMR parameters, such as isotropic shielding constants, is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. nih.gov
The calculation of chemical shifts involves first optimizing the molecular geometry. Then, the magnetic shielding tensors for each nucleus are computed at the optimized geometry. The isotropic shielding constant is derived from the trace of the shielding tensor. Predicted chemical shifts are then obtained by referencing these calculated shielding constants to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C NMR). libretexts.org
Various DFT functionals and basis sets have been evaluated for their performance in predicting NMR chemical shifts. frontiersin.orgnih.gov Methods like B3LYP in conjunction with appropriate basis sets (e.g., 6-31G(d), def2-TZVP) have shown good agreement with experimental data for a range of molecules. frontiersin.orgnih.gov Machine learning approaches are also being developed to improve the accuracy and speed of NMR chemical shift predictions, often utilizing DFT-calculated shielding values as part of their training data. frontiersin.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Predicting UV-Vis spectra from first principles involves calculating the electronic transitions between molecular orbitals. mdpi.comrsc.org Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. mdpi.comphyschemres.org
TD-DFT calculations typically start with a ground-state DFT calculation to obtain the optimized geometry and molecular orbitals. Subsequently, the TD-DFT method is applied to compute the energies and properties of excited electronic states. mdpi.com The difference in energy between the ground state and an excited state corresponds to the absorption energy (and thus wavelength), while the oscillator strength relates to the probability of that transition occurring, influencing the intensity of the absorption band. mdpi.com
The choice of functional and basis set in TD-DFT calculations can significantly impact the accuracy of predicted UV-Vis spectra. mdpi.comresearchgate.net Functionals with good long-range corrected exchange are often preferred for systems with significant charge transfer excitations. researchgate.net Ab initio methods like EOM-CCSD and STEOM-CCSD can also be used for UV-Vis predictions, particularly for smaller molecules or when higher accuracy is required, although they are computationally more expensive than TD-DFT. rsc.org
While computational chemistry provides powerful tools for predicting spectroscopic properties from first principles, the accuracy of the predictions depends on the chosen method, basis set, and the nature of the molecule. For this compound, these general computational approaches can be applied to predict its IR, Raman, NMR, and UV-Vis spectra, providing valuable theoretical data that can aid in its identification and characterization, although specific published computational data for this compound were not found in the conducted search.
Applications and Industrial Relevance of 1 Butoxybut 2 Ene in Organic Synthesis and Materials Science
As a Versatile Building Block in Complex Molecule Synthesis
1-Butoxybut-2-ene has emerged as a valuable C4 building block, providing a molecular framework that can be elaborated into more complex structures. smolecule.com Its utility stems from the reactivity of its allyl ether moiety, which can be strategically transformed into other functional groups, facilitating the construction of diverse molecular architectures.
Precursor to Aldehydes and Alcohols (e.g., n-Butyraldehyde, n-Butanol)
A primary industrial application of this compound is its role as a key intermediate in an alternative pathway to produce n-butyraldehyde and n-butanol. upenn.edu This process begins with the catalytic addition of n-butanol to 1,3-butadiene (B125203), an abundant feedstock from steam crackers. upenn.edugoogle.com This reaction typically yields a mixture of the 1,4-adduct (this compound) and the 1,2-adduct (3-butoxybut-1-ene). upenn.edugoogle.com
For the synthesis of the target aldehydes and alcohols, the 1,2-adduct is isomerized to the more stable 1,4-adduct, this compound. upenn.edugoogle.com This isomer can then be converted into an acetal, which is subsequently hydrolyzed to n-butyraldehyde or hydrogenated to n-butanol. upenn.eduwipo.int This multi-step process represents an economical route that avoids the conventional, more costly oxo process involving propylene (B89431) and synthesis gas. upenn.edu
Research has explored various catalytic systems to optimize the initial addition reaction, enhancing the selectivity for this compound. google.com Homogeneous transition metal catalysts, particularly those based on palladium and rhodium, have been investigated for this purpose. upenn.edugoogle.com
| Catalyst System | Butadiene Conversion (%) | Selectivity for this compound (%) | Selectivity for 3-Butoxybut-1-ene (%) | Reference |
| Palladium Acetylacetonate (B107027) / 1-(diisopropylphosphino)-3-(di-tert-butylphosphino)propane | 88.0 | 34.3 | 64.5 | upenn.edu |
| Bayer Catalyst® K 2441 (H+ form) in n-butanol | 18.0 | 46.0 | 41.0 | upenn.edu |
| CuCl₂-doped Lewatit® SPC 118 Ion Exchanger | 69.1 | 44.3 | 46.8 | google.com |
This interactive table summarizes the catalytic performance in the synthesis of this compound from 1,3-butadiene and n-butanol under different conditions, as detailed in patent literature. upenn.edugoogle.com
Role in Carbon-Carbon Bond Formation Strategies
The versatility of this compound as a building block is further demonstrated by its utility in carbon-carbon bond formation, a cornerstone of organic synthesis. illinois.edubeilstein-journals.org The allyl ether functionality can be manipulated to create reactive intermediates for subsequent coupling reactions.
A key transformation is the isomerization of this compound to its corresponding enol ether, 1-butoxybut-1-ene (B3056900). google.comgoogle.com Enol ethers are electron-rich olefins that are highly valuable in a variety of synthetic transformations, including cycloadditions and reactions with electrophiles. beilstein-journals.orgwikipedia.orgorgsyn.org This isomerization effectively converts the relatively stable allyl ether into a more reactive nucleophilic species. wikipedia.orgdiva-portal.org
Furthermore, research has shown that allyl ethers can participate directly in C-C bond-forming reactions under specific conditions. For example, they can be oxidized to generate cationic intermediates that subsequently react with silyl (B83357) carbon nucleophiles to form new carbon-carbon bonds. oup.com Another strategy involves the titanium-mediated reaction of allyl ethers with Grignard reagents, which results in a regioselective allylic alkylation, demonstrating a formal SN2' substitution where a new C-C bond is formed. thieme-connect.com These methods highlight how this compound can serve as a precursor to a four-carbon unit that can be integrated into larger, more complex molecular frameworks.
Monomer in Polymer Chemistry (e.g., formation of polyethers, polyolefins)
In the field of materials science, the double bond in this compound presents the potential for its use as a monomer in addition polymerization. youtube.com However, like other internal olefins such as but-2-ene, it is generally resistant to conventional polymerization methods due to steric hindrance around the double bond. frontiersin.org
Despite these challenges, innovative research has opened new avenues for the polymerization of allyl ethers. A notable development is the tandem isomerization-cationic polymerization of allyl ethers. tandfonline.comtandfonline.com This process utilizes a transition metal catalyst that first facilitates the isomerization of the allyl ether into its more reactive vinyl ether isomer. tandfonline.com Vinyl ethers are known to undergo cationic polymerization much more readily. wikipedia.orgtandfonline.com This tandem reaction allows for the synthesis of high molecular weight polymers from monomers that are typically considered unpolymerizable under standard cationic conditions. tandfonline.com
Allyl ethers can also be used as comonomers in radical polymerizations to modify the properties of polymers. researchgate.netrsc.org Their incorporation can be challenging as they often act as chain transfer agents, which can limit the molecular weight of the resulting polymer. researchgate.net Nevertheless, their inclusion can introduce functionality, such as the butoxy group, along the polymer backbone, altering properties like solubility and flexibility. For instance, the polymerization of allyl glycidyl (B131873) ether, a related functional monomer, has been shown to produce well-defined polyethers. nih.gov This suggests that with appropriate catalytic systems, this compound could be a valuable comonomer for creating functional polyolefins or polyethers.
Intermediate in Fine Chemical Production
Fine chemicals are pure, single chemical substances produced in limited quantities and are characterized by their complexity and high value. nouryon.comeuropa.eu They often serve as building blocks for specialty chemicals, including pharmaceuticals and agrochemicals. takasago.com this compound fits perfectly within this classification as a key intermediate. It is synthesized from a bulk chemical, 1,3-butadiene, and is transformed into more valuable downstream products. upenn.edugoogle.com
Its primary role as an intermediate is in the production of n-butyraldehyde and n-butanol. upenn.edu These two chemicals have widespread applications; n-butanol is a major solvent for the paint and varnish industry, while n-butyraldehyde is a crucial precursor for producing 2-ethylhexanol, a key component in the manufacture of plasticizers. upenn.edursc.org The process starting from this compound provides a strategic route to these important industrial chemicals, positioning it as a critical link in the value chain of fine and specialty chemical manufacturing. nouryon.com
Sustainable and Green Chemistry Considerations in its Synthesis and Use
The principles of green chemistry encourage the development of chemical processes that are efficient, minimize waste, and use less hazardous substances. nih.gov The synthesis and utilization of this compound can be evaluated within this framework.
The production pathway starting from 1,3-butadiene and n-butanol offers several advantages from a green chemistry perspective. upenn.edu
Atom Economy : The initial addition reaction to form this compound is an atom-economical process where all the atoms of the reactants are incorporated into the product.
Catalysis : The process relies on catalysis, using either acid catalysts or transition metal complexes, which are used in small amounts and allow for milder reaction conditions compared to stoichiometric reagents. upenn.edugoogle.com This aligns with the green chemistry principle of using catalytic rather than stoichiometric reagents.
Alternative Feedstock Route : This route provides an alternative to the conventional oxo process for producing n-butyraldehyde, which uses propylene and highly toxic carbon monoxide gas under high pressure. upenn.edugoogle.com Avoiding synthesis gas is a significant environmental and safety benefit.
Renewable Feedstocks : There is potential to improve the sustainability profile further by using bio-butanol, which can be produced via fermentation of biomass. rsc.org This would introduce a renewable component into the production chain.
By providing a more efficient and potentially safer route to essential industrial chemicals, the synthesis pathway involving this compound represents a positive step towards more sustainable chemical manufacturing. europa.euwarwick.ac.uk
Analytical Methodologies for Process Control and Purity Assessment Beyond Basic Identification
Advanced Chromatographic Separation Techniques (e.g., GC, HPLC for isomer separation and quantification)
Chromatographic methods are essential for separating and quantifying 1-butoxybut-2-ene from its structural isomers, such as the starting materials or byproducts like 3-butoxybut-1-ene, and for differentiating its geometric isomers (cis and trans).
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile compounds like ethers. It is particularly effective for monitoring the progress of isomerization reactions and quantifying the relative amounts of different isomers in a mixture. google.com The choice of column and detector is critical for achieving good separation and accurate quantification. shimadzu.compermapure.com For hydrocarbon analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range. permapure.comscribd.com
A practical application of GC is in monitoring the isomerization of 3-butoxybut-1-ene to the more stable this compound. In a study, this reaction was performed at 105°C using an ion exchanger as a catalyst. The ratio of the two isomers was determined by gas chromatography at different time points, showing a clear shift in equilibrium towards this compound over time. google.com
| Reaction Time (hours) | 3-Butoxybut-1-ene (mol%) | This compound (mol%) |
| 0 | 100 | 0 |
| 2 | 70 | 30 |
| 6 | 61 | 39 |
Data sourced from patent EP0739332B1, illustrating the gas chromatographic monitoring of an isomerization reaction. google.com
The separation of complex isomer sets often requires high-resolution capillary columns. shimadzu.compermapure.com For instance, columns like the Rxi-5ms have been successfully used to separate numerous structural isomers in complex mixtures. shimadzu.com The quantification of individual isomers is typically achieved by creating calibration curves for each compound. shimadzu.comscribd.com
High-Performance Liquid Chromatography (HPLC)
While GC is well-suited for volatile ethers, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for separating geometric (cis/trans or E/Z) isomers which may have very similar boiling points. mtc-usa.com The separation mechanism in HPLC is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. chromforum.org
The selection of the stationary phase (column) is paramount for separating isomers. mtc-usa.com
Positional Isomers: Columns with phenyl-based stationary phases, such as Phenyl Hydride, can be effective for separating positional isomers due to specific electronic interactions. mtc-usa.com
Geometric (E/Z) Isomers: The separation of E/Z isomers often relies on subtle differences in their molecular shape. Columns that can differentiate based on shape, such as those with cholesterol-based stationary phases, are well-suited for this purpose. mtc-usa.com
Chiral Columns: Interestingly, chiral stationary phases have proven effective in separating cis and trans isomers of analogous compounds like 2-butene-1,4-diol, even though the isomers themselves are not enantiomers. nih.govsigmaaldrich.com This indicates that the specific steric and electronic environment of a chiral column can provide the necessary selectivity for geometric isomer separation.
The development of an HPLC method would involve optimizing the mobile phase composition, often a mixture of solvents like hexane (B92381) and ethanol, to achieve the desired resolution between the this compound isomers. nih.govsigmaaldrich.com
In-situ Reaction Monitoring Techniques
In-situ (in the reaction mixture) monitoring techniques, often referred to as Process Analytical Technology (PAT), are invaluable for gaining a deep understanding of reaction kinetics, mechanisms, and pathways in real-time. mt.commt.com These methods allow for the continuous tracking of reactant consumption and product formation without the need for manual sampling and offline analysis, which can be time-consuming and potentially hazardous. americanpharmaceuticalreview.commdpi.com
For the synthesis of this compound, which can be formed through an etherification reaction, several in-situ techniques are applicable. acs.org
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for real-time reaction monitoring. mt.com By inserting a probe directly into the reactor, these methods can track changes in the concentrations of various species. acs.orgabb.com
Attenuated Total Reflection (ATR)-FTIR: This is a common in-situ method where an ATR probe is immersed in the reaction mixture. It can monitor the unique infrared absorption bands of reactants (e.g., C=C stretch of butadiene, O-H stretch of butanol) and products (e.g., C-O-C ether linkage of this compound) as the reaction progresses. mdpi.comresearchgate.net This provides a detailed profile of the reaction, allowing for the identification of intermediates, the determination of reaction endpoints, and the calculation of kinetic parameters. mdpi.com
Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or alcoholic media, as the signal from O-H bonds is typically weak. It is highly effective for monitoring changes in C=C double bonds during addition or isomerization reactions. acs.org In etherification processes, Raman spectroscopy has been successfully used to develop quantitative models that predict the concentration of reactants and products throughout the reaction. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
On-line or in-situ NMR spectroscopy provides rich quantitative and structural information about a chemical reaction as it occurs. magritek.com Reactants can be pumped from the reactor through the NMR spectrometer and back in a continuous loop. magritek.com Because NMR signals are directly proportional to molar concentration, the technique is excellent for determining reaction kinetics. magritek.com For the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of the distinct signals for the vinyl protons of 1,3-butadiene (B125203) and the appearance of new signals corresponding to the olefinic and methylene (B1212753) protons of the butoxybutene isomers. rsc.org
Future Research Directions and Unexplored Avenues
Development of Highly Selective and Sustainable Synthetic Routes
Current synthetic approaches to 1-butoxybut-2-ene often involve the addition of n-butanol to 1,3-butadiene (B125203), which typically yields a mixture of isomers, including this compound and 3-butoxybut-1-ene. google.comgoogle.comgoogle.com The formation of these mixtures, often in roughly equal amounts, necessitates subsequent separation or isomerization steps to obtain the desired this compound selectively. google.com
Future research should focus on developing highly selective catalytic systems that favor the formation of this compound directly from readily available feedstocks under mild conditions. This could involve the design of novel heterogeneous or homogeneous catalysts with specific ligand architectures or active sites that promote the desired 1,4-addition over the 1,2-addition pathway, or facilitate the in situ isomerization of the undesired isomer. google.comgoogle.comgoogle.com Exploring catalysts based on transition metals, such as palladium, nickel, rhodium, or ruthenium, which have shown activity in related addition and isomerization reactions of butadienes and allyl ethers, could be a fruitful area. google.comgoogle.comgoogle.com
Furthermore, the development of sustainable synthetic routes is paramount. This includes investigating methods that utilize renewable resources, minimize waste generation, avoid the use of hazardous solvents, and operate at lower temperatures and pressures. cnr.itsciencesconf.orgresearchgate.netscientificupdate.com Mechanochemical synthesis or the use of alternative reaction media like supercritical fluids or deep eutectic solvents could be explored to enhance sustainability. sciencesconf.orgmdpi.com
Exploration of Novel Reactivity Patterns
The presence of both an ether linkage and a double bond in this compound suggests a diverse range of potential reactivity. While its formation through addition reactions is documented, a comprehensive exploration of its downstream reaction chemistry is needed. google.comgoogle.comgoogle.com
Future research could investigate novel reaction pathways, including:
Electrophilic and Nucleophilic Additions: Studying the regioselectivity and stereoselectivity of additions across the double bond with various electrophiles and nucleophiles. The butoxy group may influence these reactions.
Pericyclic Reactions: Exploring its potential in cycloaddition reactions, such as Diels-Alder reactions, as either a diene or a dienophile, depending on the reaction conditions and coreactant.
Transition Metal-Catalyzed Transformations: Investigating its reactivity under various transition metal catalysis, potentially leading to new coupling reactions, functionalizations, or rearrangements. google.comgoogle.comgoogle.comrsc.orgacs.org For example, palladium catalysts are known to be involved in various transformations of unsaturated compounds. google.comgoogle.comgoogle.comrsc.org
Isomerization Studies: Further detailed studies on the mechanism and control of isomerization between this compound and 3-butoxybut-1-ene under various catalytic conditions could reveal new insights into allyl ether rearrangements. google.comgoogle.comgoogle.com
Oxidative and Reductive Chemistry: Exploring its behavior under oxidative or reductive conditions, which could lead to the formation of various oxygenated or saturated derivatives.
Understanding the fundamental reaction mechanisms and kinetics of these transformations will be essential for unlocking the full synthetic potential of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and transformation of this compound could significantly benefit from integration with flow chemistry and automated synthesis platforms. Flow chemistry offers advantages in terms of reaction control, safety, reproducibility, and scalability, particularly for reactions involving hazardous or unstable intermediates. researchgate.netwuxiapptec.comansto.gov.aulabcluster.com
Research in this area could focus on:
Developing Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the selective synthesis of this compound from its precursors, potentially improving yield and selectivity compared to batch processes. researchgate.netwuxiapptec.comansto.gov.au
Flow Reactions of this compound: Adapting and exploring the novel reactivity patterns identified in section 8.2 within a flow environment to enable efficient and controlled synthesis of downstream products. researchgate.netwuxiapptec.comansto.gov.au
Automated Optimization: Utilizing automated synthesis platforms coupled with in-line monitoring techniques (such as IR spectroscopy) to rapidly screen reaction conditions, optimize parameters, and explore reaction landscapes for this compound transformations. researchgate.netwuxiapptec.comlabcluster.comuvic.ca
Integration with Solid-Supported Catalysts and Reagents: Implementing solid-supported catalysts or scavengers in flow reactors to simplify separation and purification processes. labcluster.com
The integration of flow chemistry and automation can accelerate the discovery and development of new synthetic routes and applications for this compound. wuxiapptec.comansto.gov.au
Advanced Materials Applications and Derivatization Strategies
Vinyl ethers, as a class of compounds, are known monomers for polymerization and intermediates for the synthesis of various materials. acs.org this compound, with its specific structure, may possess unique properties that lend themselves to advanced materials applications.
Future research could explore:
Polymerization: Investigating the cationic or radical polymerization of this compound to form homopolymers or copolymers with tailored properties. acs.org The butoxy group and the internal double bond could influence the polymerization behavior and the resulting polymer characteristics.
Copolymerization: Exploring copolymerization with other vinyl monomers, acrylates, or functionalized monomers to create novel polymeric materials with a range of properties, such as specific thermal, mechanical, or optical characteristics. acs.org
Derivatization for Material Properties: Developing strategies to derivatize this compound or its polymers to incorporate specific functionalities that impart desired material properties, such as conductivity, fluorescence, or biocompatibility.
Applications in Coatings, Adhesives, and Resins: Evaluating the potential of this compound-based polymers or derivatives for use in coatings, adhesives, resins, or other material formulations.
The unique structural features of this compound may lead to the development of novel materials with specialized applications.
Q & A
Q. What protocols ensure ethical data reporting and reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Document synthetic procedures in detail (e.g., reaction times, purification steps) using Electronic Lab Notebooks (ELNs) . Share raw spectra and chromatograms in public repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
